NADH Stability: 8.5-Fold Lower Degradation in Tris vs. Phosphate Buffer
In a 43-day stability study of nicotinamide cofactors at 19°C, NADH degradation in Tris buffer was 4 μM/d, versus 34 μM/d in sodium phosphate buffer [1]. At 25°C, degradation in Tris increased to 11 μM/d, still substantially lower than the >30 μM/d observed in HEPES and phosphate buffers [2].
| Evidence Dimension | NADH degradation rate |
|---|---|
| Target Compound Data | 4 μM/d (19°C); 11 μM/d (25°C) |
| Comparator Or Baseline | Sodium phosphate: 34 μM/d (19°C); HEPES: >30 μM/d (25°C) |
| Quantified Difference | 8.5-fold lower degradation at 19°C; >2.7-fold lower at 25°C |
| Conditions | Aqueous buffer (pH not explicitly stated but typical for Tris: 7.5–8.5), 43-day incubation, monitored via UV-Vis |
Why This Matters
For cell-free biocatalysis and in vitro transcription/translation systems, Tris buffer prolongs the functional lifetime of costly NADH cofactors, directly reducing reagent consumption and operational costs.
- [1] Wolfe, K. D., et al. (2024). Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis. Molecules, 29(22), 5453. View Source
- [2] Wolfe, K. D., et al. (2024). Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis. Molecules, 29(22), 5453. Figure 4. View Source
